molecular formula C14H15N3O3S2 B4029687 2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4029687
M. Wt: 337.4 g/mol
InChI Key: HDGGCXFEJDMDNK-UHFFFAOYSA-N
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Description

2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound featuring a thiophene ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. 1,3,4-thiadiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The thiophene ring can be introduced via various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the thiadiazole ring can produce corresponding amines.

Scientific Research Applications

2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its specific combination of thiophene and thiadiazole rings, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-[(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-11(8-4-1-2-5-9(8)13(19)20)15-14-17-16-12(22-14)10-6-3-7-21-10/h3,6-9H,1-2,4-5H2,(H,19,20)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGGCXFEJDMDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NN=C(S2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

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